molecular formula C20H22FN3O3S B2573986 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 797796-85-1

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2573986
CAS No.: 797796-85-1
M. Wt: 403.47
InChI Key: BFRLBIDDZOTIIE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolone family, characterized by a five-membered lactam ring (1H-pyrrol-2(5H)-one) with multiple functional modifications. Key structural features include:

  • Aminoethyl substituent: A 2-(dimethylamino)ethyl group at position 1, enhancing solubility via its basic tertiary amine moiety.
  • Aromatic and polar groups: A 3-fluorophenyl group at position 5 (electron-withdrawing, enhancing metabolic stability) and a 3-hydroxy group at position 3 (hydrogen-bond donor/acceptor) .

The compound’s design likely targets enzymes or receptors requiring both hydrophobic (thiazole, fluorophenyl) and hydrophilic (hydroxy, dimethylaminoethyl) interactions.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(3-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-11-19(28-12(2)22-11)17(25)15-16(13-6-5-7-14(21)10-13)24(9-8-23(3)4)20(27)18(15)26/h5-7,10,16,26H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRLBIDDZOTIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one , also referred to as a pyrrolone derivative, is characterized by its complex structure, which incorporates a pyrrole ring, thiazole moiety, and various functional groups. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features of this compound can be summarized in the following table:

Structural Feature Description
Pyrrole Ring Central to the compound's structure
Thiazole Moiety Contributes to potential biological activity
Dimethylamino Group Enhances solubility and bioavailability
Fluorophenyl Substitution May influence pharmacological properties

Case Studies

  • Anticancer Activity : A study on related pyrrolone derivatives indicated significant cytotoxic effects against cancer cell lines, suggesting that the incorporation of similar functional groups could enhance the activity of this compound.
  • Antimicrobial Evaluation : Research on thiazole derivatives revealed effective inhibition of bacterial growth, highlighting the potential for this compound to exhibit similar properties.

The exact mechanism of action for this specific compound remains unexplored in the literature. However, based on related compounds, potential mechanisms may include:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Disruption of cellular membranes leading to cell death.
  • Interaction with DNA or RNA leading to interference in replication.

Future Research Directions

Further studies are essential to elucidate the biological activity and mechanisms of action for this compound. Suggested areas for future research include:

  • In vitro and In vivo Studies : Conducting biological assays to evaluate efficacy against various cancer cell lines and microbial strains.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the molecular structure affect biological activity.
  • Toxicological Assessments : Evaluating safety profiles to understand potential side effects or hazards.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyrrolone derivatives and related heterocycles. Below is a detailed comparison:

Core Structure and Substituent Variations

Compound Key Structural Differences Implications References
Target Compound 3-Fluorophenyl, 2,4-dimethylthiazole-5-carbonyl, dimethylaminoethyl Optimized for solubility (dimethylaminoethyl) and target binding (fluorophenyl, thiazole).
1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one Diethylaminoethyl, thiophene-2-carbonyl, 3,4-dimethoxyphenyl Reduced solubility (diethyl vs. dimethyl aminoethyl); thiophene’s lower electronegativity may weaken target binding compared to thiazole.
4-[(2,4-Dimethylthiazol-5-yl)carbonyl]-5-(3-ethoxyphenyl)-1-[3-morpholinylpropyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one Morpholinylpropyl, 3-ethoxyphenyl, same thiazole-carbonyl Morpholinylpropyl may enhance blood-brain barrier penetration; ethoxyphenyl offers less metabolic stability than fluorophenyl.
1-(2-(Diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one Furan-2-carbonyl, 3-propoxyphenyl, diethylaminoethyl Furan’s reduced aromaticity vs. thiazole may lower binding affinity; propoxyphenyl’s longer alkoxy chain could increase lipophilicity.
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine core (vs. pyrrolone), methylamino-thiazole, 3-hydroxyphenyl Pyrimidine’s planar structure may favor kinase inhibition; methylamino-thiazole introduces steric hindrance.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Thiophene Analogue Morpholinylpropyl Analogue Pyrimidine Analogue
LogP 2.1 (predicted) 3.4 1.8 2.6
Water Solubility Moderate Low High Moderate
Metabolic Stability High (3-FPh) Moderate (3,4-diOMePh) Moderate (3-EtOPh) Low (3-OHPh)
Protein Binding ~90% ~85% ~88% ~92%

Notes:

  • The dimethylaminoethyl group in the target compound balances lipophilicity and solubility better than diethylaminoethyl derivatives .
  • Fluorophenyl enhances metabolic stability compared to ethoxy- or methoxy-substituted aromatics .
  • Thiazole-carbonyl derivatives generally show higher binding affinity than furan or thiophene analogues due to stronger electronegativity and aromaticity .

Research Findings and Functional Insights

  • Biological Activity : Analogues with thiazole-carbonyl groups (e.g., ) exhibit kinase inhibition (e.g., EGFR, VEGFR2), suggesting the target may share this activity .
  • Docking Studies : Molecular docking (via programs like GOLD, ) predicts strong interactions between the thiazole-carbonyl group and ATP-binding pockets in kinases .

Notes

  • Limited direct biological data exist for the target compound; inferences are drawn from structurally related molecules.
  • Further studies should prioritize in vitro kinase assays and ADMET profiling.
  • Synthetic routes may require optimization to improve yields, as seen in low-yield analogues (e.g., 18% yield in ).

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